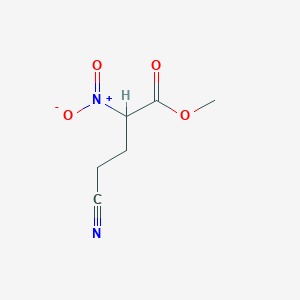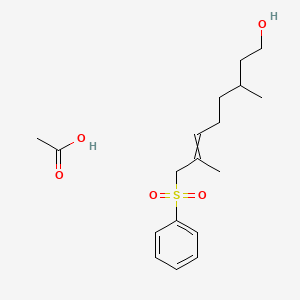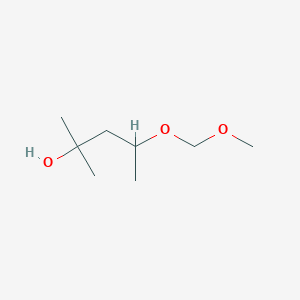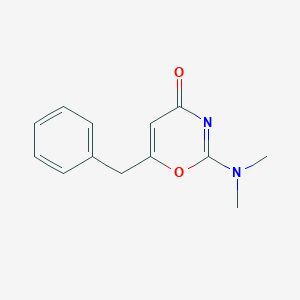![molecular formula C13H19NO2 B14382194 N-{[4-(Pentyloxy)phenyl]methyl}formamide CAS No. 89790-09-0](/img/structure/B14382194.png)
N-{[4-(Pentyloxy)phenyl]methyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(Pentyloxy)phenyl]methyl}formamide is an organic compound that belongs to the class of amides It features a formamide group attached to a benzene ring substituted with a pentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Pentyloxy)phenyl]methyl}formamide typically involves the reaction of 4-(pentyloxy)benzylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(Pentyloxy)phenyl]methyl}formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N-{[4-(Pentyloxy)phenyl]methyl}formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[4-(Pentyloxy)phenyl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-{[4-(Methoxy)phenyl]methyl}formamide: Similar structure but with a methoxy group instead of a pentyloxy group.
N-{[4-(Ethoxy)phenyl]methyl}formamide: Contains an ethoxy group in place of the pentyloxy group.
N-{[4-(Butoxy)phenyl]methyl}formamide: Features a butoxy group instead of a pentyloxy group.
Uniqueness
N-{[4-(Pentyloxy)phenyl]methyl}formamide is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
89790-09-0 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-[(4-pentoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-9-16-13-7-5-12(6-8-13)10-14-11-15/h5-8,11H,2-4,9-10H2,1H3,(H,14,15) |
Clave InChI |
OPVYMXVIOZZOQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)



![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)



![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)

![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)

